4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline
Description
Properties
Molecular Formula |
C14H15ClN2O3 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1 |
InChI Key |
WUEYQYJDROCGJG-VIFPVBQESA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)O[C@H]3CCOC3)OC |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC3CCOC3)OC |
Origin of Product |
United States |
Biological Activity
The compound 4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is . Its molecular formula is with a molecular weight of approximately 480.9 g/mol . The presence of the chloro group and the methoxy and oxolane substituents are significant in determining its biological activity.
Antidiabetic Potential
Research indicates that compounds similar to this compound exhibit antidiabetic properties. For instance, derivatives of quinazoline have been studied for their ability to modulate glucose metabolism and enhance insulin sensitivity. In vitro studies show that these compounds can activate AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and glucose uptake .
The proposed mechanism involves the activation of AMPK pathways leading to increased glucose uptake in muscle cells and enhanced fatty acid oxidation. This is particularly relevant in the context of type 2 diabetes management, where insulin resistance is a major concern. The compound's structure suggests potential interactions with various receptors involved in metabolic regulation.
Neuroprotective Effects
There is emerging evidence suggesting that quinazoline derivatives may also possess neuroprotective properties. Some studies have shown that these compounds can cross the blood-brain barrier and influence neurotransmitter levels, such as acetylcholine and serotonin, which are critical for cognitive functions . This activity may be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- In Vivo Studies : A study involving diabetic rats treated with similar quinazoline derivatives demonstrated significant reductions in blood glucose levels compared to control groups. The treatment resulted in improved insulin sensitivity and lipid profiles .
- Neuropharmacological Assessment : In a microdialysis study on mice, administration of related compounds showed increased levels of acetylcholine in the hippocampus, suggesting potential applications in cognitive enhancement therapies .
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural and Functional Comparison
The table below highlights structural differences, molecular properties, and biological activities of the target compound and related derivatives:
Key Research Findings
Pharmacokinetic and Toxicity Profiles
- Methoxy Group : The 7-methoxy substituent in the target compound and ’s derivative improves metabolic stability by reducing oxidative degradation in the liver .
- Methyl Group: The 2-methyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to bulkier substituents (e.g., phenylamino groups in ).
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
A widely adopted route involves cyclocondensation of substituted anthranilic acids with nitriles or amides. For example:
- Step 1 : Reaction of 4-methoxy-2-methylanthranilic acid with formamide in polyphosphoric acid (PPA) at 170°C yields 7-methoxy-2-methylquinazolin-4(3H)-one .
- Step 2 : Chlorination using phosphorus oxychloride (POCl₃) introduces the C4-chloro group, producing 4-chloro-7-methoxy-2-methylquinazoline .
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | PPA, 170°C, 1 h | 85% | 98.5% |
| 2 | POCl₃, DMF, 110°C, 1 h | 91% | 99.2% |
Source: Adapted from Atlantis Press (2023) and CN116874420A (2023).
Installation of the (3S)-Oxolan-3-Yloxy Group
Mitsunobu Reaction for Stereoselective Coupling
The (3S)-oxolan-3-yloxy group is introduced via Mitsunobu reaction between 6-hydroxy-4-chloro-7-methoxy-2-methylquinazoline and (3S)-oxolan-3-ol:
- Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C → RT, 12 h.
- Challenges : Competing elimination reactions necessitate strict temperature control and anhydrous conditions.
Optimization Insights :
Nucleophilic Aromatic Substitution (SNAr)
Alternative approach using 6-fluoro-4-chloro-7-methoxy-2-methylquinazoline and (3S)-oxolan-3-ol under basic conditions:
Comparative Table :
| Method | Yield | Stereoselectivity (e.r.) | Scalability |
|---|---|---|---|
| Mitsunobu | 82% | 99:1 | Moderate |
| SNAr | 78% | 95:5 | High |
Data synthesized from CA3101223A1 (2019) and PubMed (2022).
Chlorination Strategies
Direct Chlorination of Hydroxy Precursors
4-hydroxy-7-methoxy-2-methylquinazoline is treated with POCl₃ in the presence of DMF as a catalyst:
Halogen Exchange
For intermediates with poor solubility, halogen exchange using LiCl in DMF at 150°C achieves 76% conversion but requires rigorous exclusion of moisture.
Critical Process Parameters
Temperature Control in Cyclization
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate POCl₃-mediated chlorination due to side reactions.
- Ether solvents (THF, 2-MeTHF) preferred for Mitsunobu reactions to stabilize intermediates.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
- HPLC : Chiralpak IC column, hexane:IPA (80:20), flow 1.0 mL/min, retention time 12.3 min (99.1% ee).
Industrial-Scale Considerations
Cost Analysis
Q & A
How can researchers optimize the synthetic yield of 4-chloro-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazoline while minimizing stereochemical impurities?
Advanced Research Focus : Synthesis optimization and stereochemical control.
Methodological Answer :
- Reaction Conditions : Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution under inert atmosphere (N₂/Ar) to introduce the (3S)-oxolan-3-yloxy group. Elevated temperatures (80–120°C) may improve regioselectivity but require careful monitoring to avoid racemization .
- Catalyst Selection : Chiral auxiliaries or asymmetric catalysts (e.g., BINAP ligands) can enhance stereochemical fidelity during oxolane ring attachment .
- Purification : Employ chiral HPLC or recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) to isolate the (3S)-configured product. Purity >98% is achievable with iterative crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
